3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide
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Description
3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
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Scientific Research Applications
Human Urinary Carcinogen Metabolites and Tobacco Research
Research on human urinary carcinogen metabolites offers insights into the effects of tobacco, identifying biomarkers for exposure and potential cancer risk. This area of study emphasizes the utility of assays to understand carcinogen metabolism in humans, highlighting the importance of specific biomarkers derived from carcinogens specific to tobacco products. These biomarkers are critical for studies on tobacco-related cancer and evaluating new tobacco products and harm reduction strategies (Hecht, 2002).
Biodegradation of Environmental Pollutants
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, highlighting the ability of microorganisms to degrade ETBE aerobically or via cometabolism. This research is crucial for understanding the environmental impact of gasoline ether oxygenates and developing strategies for mitigating pollution. The insights from this research could potentially apply to the biodegradation of other complex compounds, including the one you're interested in (Thornton et al., 2020).
Cytochrome P450 Enzyme Inhibitors
The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes re-evaluates the selectivity of inhibitors for various CYP isoforms. This research is relevant for understanding drug-drug interactions and the metabolic pathways of pharmaceuticals, which could be applicable to studying the metabolism of the compound (Khojasteh et al., 2011).
Anticancer Drug Development
A review focusing on the search for new types of anticancer drugs with high tumor specificity and less keratinocyte toxicity discusses the evaluation of various compounds for their potential as anticancer agents. The methodologies and criteria used in this research could be applicable to assessing the anticancer potential of "3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide" (Sugita et al., 2017).
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging in Alzheimer's disease discusses the development and application of radioligands for in vivo measurement of amyloid in the brain. This area of research may offer insights into the use of complex molecules for diagnostic purposes, potentially relevant to the development of diagnostic agents or methodologies that could involve the compound you're interested in (Nordberg, 2007).
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c19-13-15-3-1-14(2-4-15)5-6-16(22)20-9-11-25-12-10-21-17(23)7-8-18(21)24/h1-4H,5-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFGFLAUSBXEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)CCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.